2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

Description

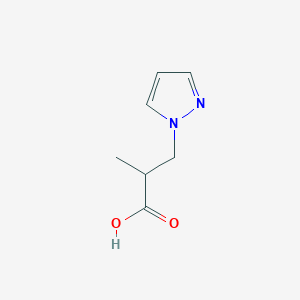

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIFKSTVTRTEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424354 | |

| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197094-12-5 | |

| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid: Physicochemical Properties, Synthesis, and Biological Potential

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core basic properties of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available data, general chemical principles, and published research on analogous pyrazole-containing compounds. The guide covers physicochemical properties, potential synthetic routes, and prospective biological activities, offering a foundational resource for researchers interested in this and related chemical entities. All quantitative data are presented in structured tables, and detailed experimental protocols for key characterization methods are provided.

Introduction

This compound is a heterocyclic carboxylic acid featuring a pyrazole ring linked to a propanoic acid backbone with a methyl substituent at the alpha-position. The pyrazole motif is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs.[1][2] Its presence suggests potential applications in medicinal chemistry. The carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications, such as esterification or amidation. This guide aims to consolidate the known information and provide a predictive overview of the compound's characteristics to facilitate future research and development.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes key physicochemical properties obtained from commercial suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 197094-12-5 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₀N₂O₂ | Sigma-Aldrich |

| Molecular Weight | 154.17 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | CC(CN1C=CC=N1)C(=O)O | --- |

| pKa (Predicted) | ~2.5 - 4.5 | Inferred from pyrazole and carboxylic acid pKa values[3] |

| Solubility (Predicted) | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of similar organic acids |

Note: Predicted values are based on the properties of analogous compounds and general chemical principles. Experimental verification is required.

Acidity (pKa)

The acidity of this compound is primarily determined by the carboxylic acid group. The pyrazole ring, being a weak base (the pKa of the conjugate acid of pyrazole is approximately 2.5), will have a minor electronic influence on the carboxyl pKa.[3] For comparison, the pKa of propanoic acid is around 4.87. The electron-withdrawing nature of the pyrazole ring may slightly increase the acidity of the carboxylic acid, leading to a predicted pKa in the range of 2.5 to 4.5.[3]

Solubility

As a carboxylic acid, its solubility is expected to be pH-dependent. In acidic solutions, it will exist predominantly in its neutral, less soluble form. In neutral to basic solutions, it will deprotonate to form the more soluble carboxylate salt. It is predicted to be sparingly soluble in water but should exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis and Experimental Protocols

dot

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Synthesis

-

Michael Addition: To a solution of pyrazole in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium ethoxide, DBU). To this mixture, add methyl 2-methylpropenoate dropwise at room temperature. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then quenched, and the intermediate ester, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, is isolated and purified, typically by column chromatography.

-

Ester Hydrolysis: The purified intermediate ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH). The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the alcohol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Experimental Protocol for pKa Determination

The pKa of the compound can be determined experimentally using potentiometric titration.

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Experimental Protocol for Solubility Determination

The aqueous solubility can be determined using the shake-flask method.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of water (or a buffer solution of a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a calibration curve.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrazole scaffold is present in a wide range of biologically active molecules.[1][5] Therefore, it is plausible that this compound may exhibit one or more of the following activities.

Table 2: Potential Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | Key Protein Targets (Examples) | References |

| Anti-inflammatory | Inhibition of inflammatory pathways. | Cyclooxygenase (COX-1, COX-2) | [1][6] |

| Anticancer | Inhibition of cancer cell proliferation. | Various kinases, DNA | [7][8] |

| Antimicrobial | Inhibition of bacterial or fungal growth. | DNA gyrase, various enzymes | [9] |

| Analgesic | Pain relief. | COX enzymes, other CNS targets | [1] |

Based on the known activities of other pyrazole derivatives, a hypothetical signaling pathway that could be modulated by a pyrazole-containing compound is the arachidonic acid cascade, which is central to inflammation.

dot

Caption: Hypothetical inhibition of the COX pathway by a pyrazole compound.

Conclusion

This compound is a compound of interest due to the prevalence of the pyrazole moiety in pharmacologically active agents. While direct experimental data on its properties are currently lacking, this technical guide provides a robust starting point for researchers. The presented physicochemical predictions, plausible synthetic routes, and standardized experimental protocols offer a framework for the systematic investigation of this molecule. Furthermore, the discussion of potential biological activities, based on the extensive literature on pyrazole derivatives, highlights promising avenues for future screening and drug discovery efforts. It is anticipated that this guide will serve as a valuable resource for the scientific community, stimulating further research into the properties and applications of this compound and its analogs.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. museonaturalistico.it [museonaturalistico.it]

- 6. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS Number: 197094-12-5). Due to the limited availability of experimental data for this specific molecule, this document compiles available information and presents computed data for closely related structural isomers to offer valuable insights for researchers. This guide also outlines a plausible synthetic route and discusses the potential biological significance of this class of compounds, supported by visualizations to aid in experimental design and hypothesis generation.

Introduction

This compound is a pyrazole derivative containing a carboxylic acid moiety. The pyrazole ring is a common scaffold in medicinal chemistry, known for its diverse biological activities. The presence of a chiral center and a carboxylic acid group suggests potential for specific biological interactions and makes it a molecule of interest in drug discovery and development. This guide aims to consolidate the available physicochemical data, propose experimental protocols, and provide a framework for its further investigation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and a Structural Isomer

| Property | This compound | 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid (Computed)[1] |

| CAS Number | 197094-12-5 | 1784260-94-1[1] |

| Molecular Formula | C₇H₁₀N₂O₂ | C₇H₁₀N₂O₂[1] |

| Molecular Weight | 154.17 g/mol | 154.17 g/mol [1] |

| Physical Form | Solid | Not Available |

| Melting Point | Not Available | Not Available |

| Boiling Point | Not Available | Not Available |

| pKa | Not Available | Not Available |

| Solubility | Not Available | Not Available |

| logP (Octanol/Water) | Not Available | 0.6[1] |

| Hydrogen Bond Donors | 1 | 2[1] |

| Hydrogen Bond Acceptors | 3 | 3[1] |

| Rotatable Bonds | 3 | 2[1] |

Experimental Protocols

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be devised based on established methods for the N-alkylation of pyrazoles and the synthesis of carboxylic acids. A potential retro-synthetic analysis suggests that the target molecule could be prepared from pyrazole and a suitable 3-carbon synthon.

One possible forward synthesis approach is the Michael addition of pyrazole to methyl methacrylate, followed by hydrolysis of the resulting ester.

Experimental Workflow: Proposed Synthesis

Caption: A proposed two-step synthesis of the target compound.

Detailed Methodology:

-

Michael Addition: To a solution of pyrazole in a suitable aprotic solvent (e.g., THF, DMF), a strong, non-nucleophilic base such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added at 0 °C to deprotonate the pyrazole. Methyl methacrylate is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, is extracted with an organic solvent. The organic layer is dried and the solvent is removed under reduced pressure.

-

Hydrolysis: The crude ester intermediate is dissolved in a mixture of aqueous sodium hydroxide and an alcohol (e.g., methanol or ethanol) and heated to reflux. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methine and methyl protons of the propanoic acid backbone, and the exchangeable carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

-

Melting Point Analysis: The melting point of the purified solid should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs and biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.

The presence of the carboxylic acid group suggests that the compound could act as a ligand for various receptors or as an enzyme inhibitor, potentially mimicking endogenous carboxylic acids. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as inhibitors of protein kinases, a hypothetical signaling pathway where this compound might act is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

This diagram illustrates a potential mechanism where the compound could inhibit a kinase in the MAPK cascade, thereby blocking the downstream signaling that leads to the expression of pro-inflammatory genes. This is a speculative model to guide initial biological screening efforts.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data on its physicochemical properties and biological activity are currently lacking, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthetic route and analytical protocols offer a starting point for its preparation and characterization. Future research should focus on obtaining experimental data to validate the computed properties and to explore the biological activity of this molecule, potentially uncovering novel therapeutic applications.

References

An In-depth Technical Guide on 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS 197094-12-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS 197094-12-5), a heterocyclic carboxylic acid with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on a proposed synthetic route, predicted physicochemical properties, and a review of the biological activities of structurally related pyrazole-propanoic acid derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar molecules.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its basic physicochemical properties can be derived from supplier information and computational models.

| Property | Value | Source |

| CAS Number | 197094-12-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₁₀N₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 154.17 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| SMILES | CC(CN1C=CN=C1)C(=O)O | Inferred |

| InChI Key | FWIFKSTVTRTEQU-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is through a Michael addition reaction. This approach involves the conjugate addition of pyrazole to a suitable methyl methacrylate derivative, followed by hydrolysis of the resulting ester. This method is widely used for the N-alkylation of pyrazoles with α,β-unsaturated carbonyl compounds.[2][3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrazole

-

Methyl 2-methylpropenoate (Methyl methacrylate)

-

A basic catalyst (e.g., sodium methoxide, potassium carbonate, or DBU)

-

Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide or Lithium hydroxide (for hydrolysis)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Step 1: Synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (Michael Addition)

-

To a solution of pyrazole (1.0 eq) in an anhydrous solvent, add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq).

-

Stir the mixture at room temperature for 10-15 minutes to facilitate the deprotonation of the pyrazole.

-

Slowly add methyl 2-methylpropenoate (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and any unreacted pyrazole.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

-

Dissolve the methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate from Step 1 in a mixture of a suitable solvent (e.g., methanol/water or THF/water).

-

Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide, 2-3 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure to yield the final product, this compound.

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.5 | d | 1H | Pyrazole H-5 |

| ~7.4 | d | 1H | Pyrazole H-3 |

| ~6.2 | t | 1H | Pyrazole H-4 |

| ~4.3 | m | 2H | -CH₂- |

| ~2.8 | m | 1H | -CH(CH₃)- |

| ~1.2 | d | 3H | -CH(CH₃)- |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~139 | Pyrazole C-3 |

| ~129 | Pyrazole C-5 |

| ~106 | Pyrazole C-4 |

| ~50 | -CH₂- |

| ~40 | -CH(CH₃)- |

| ~15 | -CH(CH₃)- |

Potential Biological Activities and Signaling Pathways

While no specific biological data has been published for this compound, the pyrazole and propanoic acid moieties are present in numerous biologically active compounds. Derivatives of pyrazole carboxylic acids have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][11][12]

Potential Signaling Pathways:

-

Inflammatory Pathways: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes leads to a reduction in inflammation and pain.

-

Microbial Growth Pathways: Pyrazole-containing compounds have been shown to interfere with various microbial metabolic pathways, leading to antibacterial and antifungal activity. The exact mechanisms can vary but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

-

Cancer Cell Proliferation Pathways: Certain pyrazole derivatives have exhibited anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. These can include the inhibition of protein kinases, which are often dysregulated in cancer.

Caption: Potential signaling pathways targeted by pyrazole derivatives.

Conclusion

This compound represents a simple yet potentially valuable scaffold for the development of new therapeutic agents. Although specific experimental data for this compound is limited, this guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of related pyrazole derivatives. Further research is warranted to synthesize and characterize this compound and to explore its biological activity in various disease models. The information presented herein should facilitate such future investigations by providing a solid starting point for researchers in the field.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Pyrazole-Containing Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. When functionalized with a propanoic acid moiety, these compounds exhibit a compelling range of biological effects, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial action. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole-containing propanoic acids, presenting key data and experimental protocols to aid in the research and development of novel therapeutics.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant area of investigation for pyrazole-containing propanoic acids is their potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The propanoic acid side chain often mimics the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes, allowing for competitive inhibition.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX inhibitory activity of representative pyrazole-containing propanoic acid derivatives.

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 1 | COX-2 | 0.31 | >222 | [3] |

| Compound 9 | COX-2 | 0.26 | 192.3 | [3] |

| Compound 2 | COX-2 | 0.45 | 111.1 | [3] |

| Compound 3 | COX-2 | 0.45 | 111.1 | [3] |

| Compound 15 | COX-2 | - | 4.89 | [3] |

| Celecoxib (Reference) | COX-2 | - | 4.93 | [3] |

| Compound 11a | COX-2 | 1.24 | 7.03 | [4] |

| Compound 12 | COX-2 | 0.22 | 179.18 | [4] |

| Compound 10 | COX-2 | 1.09 | 80.03 | [4] |

| Compound 6a | COX-2 | 0.21 | 48.11 | [4] |

| Compound 6b | COX-2 | 0.29 | 27.97 | [4] |

| Compound 6c | COX-2 | 0.24 | 35.42 | [4] |

| Celecoxib (Reference) | COX-2 | 0.19 | 93.40 | [4] |

| Compound 5f | COX-2 | 1.50 | - | [5] |

| Compound 6f | COX-2 | 1.15 | - | [5] |

| Compound 4a | COX-1 | - | - | [6] |

| Compound 4b | COX-1 | - | - | [6] |

| Compound 8b | COX-1 | - | - | [6] |

| Compound 8g | COX-1 | - | - | [6] |

| Pyrazol-3-propanoic acid derivative 32 | COX-1 | 2.5 | - | [7] |

| Pyrazol-3-propanoic acid derivative 35 | COX-1 | 0.041 | - | [7] |

| Pyrazol-3-propanoic acid derivative 42 | COX-1 | 0.3 | - | [7] |

| Pyrazol-3-propanoic acid derivative 43 | COX-1 | 0.9 | - | [7] |

| Pyrazol-3-propanoic acid derivative 44 | COX-1 | 0.014 | - | [7] |

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Signaling Pathway: COX-2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by pyrazole-containing propanoic acids.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[8][9]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (pyrazole-containing propanoic acid derivative)

-

Reference drug (e.g., Indomethacin, 5 mg/kg)[8]

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize animals for at least one week prior to the experiment.[10]

-

Fasting: Fast the rats overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (various doses).

-

Compound Administration: Administer the test compound, reference drug, or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.[8][9]

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

-

Calculation of Edema and Inhibition:

-

The degree of edema is calculated by subtracting the initial paw volume from the paw volume at each time point.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

Anticancer Activity: Targeting Cell Cycle Progression

Pyrazole-containing propanoic acids have also emerged as promising anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines. A key mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial regulators of cell cycle progression.[11][12]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against different cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [11] |

| Compound 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [11] |

| Compound 31 | A549 | 42.79 | [11] |

| Compound 32 | A549 | 55.73 | [11] |

| Compound 33 | HCT116, MCF7, HepG2, A549 | <23.7 | [11] |

| Compound 34 | HCT116, MCF7, HepG2, A549 | <23.7 | [11] |

| Compound 35 | HepG2, MCF7, Hela | 3.53 - 6.71 | [11] |

| Compound 37 | MCF7 | 5.21 | [11] |

| Compound 4 | HCT-116 | - | [13] |

| Compound 9 | HCT-116 | - | [13] |

| Compound 5 | HepG2, MCF-7 | 8.03 - 13.14 | [14] |

| Compound 11 | MCF-7, HT-29 | 2.85 - 23.99 | [15] |

| Compound 12 | MCF-7, HT-29 | 2.12 - 69.37 | [15] |

| Compound 15 | MCF-7, HT-29 | - | [15] |

| Compound 4 | MDA-MB-231 | 6.36 | [16] |

| Compound 5 | MDA-MB-231 | 5.90 | [16] |

| Compound 33 | MDA-MB-231 | 6.55 | [16] |

| Compound 4 | A2780 | 8.57 | [16] |

Signaling Pathway: CDK2 Inhibition

Caption: Inhibition of the CDK2 signaling pathway leading to cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (pyrazole-containing propanoic acid derivative)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[18]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Incubate the plate in the dark at room temperature for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[18]

-

Calculation of Cell Viability and IC50:

-

Cell viability is expressed as a percentage of the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

Antimicrobial Activity

Certain pyrazole-containing propanoic acids have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [19] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [19] |

| Compound 2 | Aspergillus niger | 1 | [19] |

| Compound 12 | Various bacteria | 1 - 8 | [20] |

| Compound 18 | Various bacteria | <1 | [20] |

| Compound 37 | Drug-resistant E. coli | - | [20] |

| Compound 38 | Various bacteria | 0.97 - 62.5 | [20] |

| Compound 39 | Staphylococcus aureus | 1 | [20] |

| Compound 39 | Listeria monocytogenes | 0.5 | [20] |

| Compound 21a | Various bacteria and fungi | 2.9 - 125 | [21] |

| Compound 2, 3, 5 | Gram-positive bacteria | 64 - 128 | [22] |

| Compound 9 | Staphylococcus and Enterococcus | 4 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compound

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion

Pyrazole-containing propanoic acids represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to target key enzymes and signaling pathways involved in inflammation, cancer, and microbial infections makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and more potent derivatives. Future research should focus on optimizing the structure-activity relationships to enhance efficacy and selectivity, as well as on comprehensive preclinical and clinical studies to translate these promising findings into novel therapies.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. atcc.org [atcc.org]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

Disclaimer: Direct biological data for the specific compound 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is not available in the public domain. This document, therefore, presents a theoretical analysis of its potential therapeutic targets based on the well-documented pharmacological activities of its core structural components: the pyrazole nucleus and the β-amino acid scaffold. All proposed targets and pathways are hypothetical and require experimental validation.

Executive Summary

This compound is a novel chemical entity whose therapeutic potential has not been empirically determined. However, its molecular architecture incorporates two key pharmacophores with extensive histories in successful drug discovery: the pyrazole ring and a β-amino acid-like backbone. The pyrazole moiety is a "privileged scaffold" found in numerous FDA-approved drugs, known for its metabolic stability and ability to interact with a wide range of biological targets, particularly kinases and enzymes.[1][2][3] The β-amino acid structure provides conformational rigidity and resistance to proteolytic degradation, making it a valuable component in designing peptidomimetics and other stable bioactive molecules.[4][5] This guide synthesizes the known biological activities of these components to hypothesize potential therapeutic targets for the title compound and outlines experimental strategies for their validation.

The Pyrazole Moiety: A Privileged Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[1] Over 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from inflammation and cancer to cardiovascular disease.[1][6]

Quantitative Data: FDA-Approved Pyrazole-Containing Drugs and Their Targets

The following table summarizes key FDA-approved drugs that feature a pyrazole core, highlighting their primary molecular targets and therapeutic applications. This data illustrates the broad range of enzymes and receptors that the pyrazole scaffold can be engineered to inhibit.

| Drug Name | Brand Name | Primary Target(s) | Therapeutic Area |

| Celecoxib | Celebrex | Cyclooxygenase-2 (COX-2)[7][8] | Anti-inflammatory, Analgesic[7][9] |

| Sildenafil | Viagra | cGMP-specific phosphodiesterase type 5 (PDE5)[10][11] | Erectile Dysfunction, Pulmonary Hypertension[11][12] |

| Ruxolitinib | Jakafi | Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)[13] | Myelofibrosis, Polycythemia Vera[14] |

| Ibrutinib | Imbruvica | Bruton's Tyrosine Kinase (BTK)[15][16] | B-cell Malignancies (e.g., CLL, MCL)[16][17] |

| Apixaban | Eliquis | Factor Xa[3] | Anticoagulant[3] |

| Zanubrutinib | Brukinsa | Bruton's Tyrosine Kinase (BTK)[3] | B-cell Malignancies[3] |

| Crizotinib | Xalkori | ALK/ROS1/MET Kinases[3] | Non-Small Cell Lung Cancer[3] |

Key Signaling Pathways Targeted by Pyrazole-Based Drugs

The therapeutic effects of pyrazole-containing drugs are achieved through the modulation of critical cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate several of these pathways, which represent potential areas of influence for this compound.

Prostaglandin Synthesis via the COX-2 Pathway

dot

Caption: Inhibition of the COX-2 enzyme by pyrazole drugs like Celecoxib blocks prostaglandin synthesis.

Vasodilation via the NO/cGMP Pathway

dot

Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown and promoting vasodilation.[12][18][19]

Cytokine Signaling via the JAK/STAT Pathway

dot

Caption: Ruxolitinib inhibits JAK1/2, blocking STAT phosphorylation and downstream gene expression.[14]

The β-Amino Acid Scaffold: A Tool for Enhanced Pharmacokinetics

β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon. This structural alteration confers significant advantages in drug design. Peptides and molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation and can adopt unique, stable secondary structures.[20] This makes them valuable building blocks for creating peptidomimetics with improved oral bioavailability and longer half-lives.[5] The biological activities associated with β-amino acid derivatives are diverse, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[20][21][22]

Hypothesized Therapeutic Targets for this compound

By combining the known pharmacological profiles of its constituent scaffolds, we can hypothesize potential therapeutic targets for this compound.

-

Kinases: Given that a majority of pyrazole-based drugs are kinase inhibitors, it is highly probable that the title compound could target one or more kinases. The JAK/STAT, BTK, and VEGFR signaling pathways are plausible areas for initial investigation.[23]

-

Enzymes in Inflammatory Pathways: The well-established anti-inflammatory role of pyrazoles (e.g., Celecoxib) suggests that enzymes like COX-2 or others involved in inflammatory signaling (e.g., lipoxygenases, phosphodiesterases) could be potential targets.[24]

-

G-Protein Coupled Receptors (GPCRs): The β-amino acid scaffold is known to be incorporated into ligands that modulate GPCRs.[4] This opens the possibility of targeting receptors involved in a wide range of physiological processes.

-

Antimicrobial Targets: Both pyrazole and β-amino acid derivatives have demonstrated antimicrobial and antifungal activities.[6][21] Therefore, enzymes or proteins essential for microbial survival are potential targets.

Experimental Protocols for Target Identification and Validation

To empirically determine the molecular target(s) of this compound, a systematic, multi-faceted approach is required. The following protocols represent standard methodologies in the field of chemical biology and drug discovery.

General Workflow for Small Molecule Target Identification

The process begins with observing a biological effect (phenotype) and progresses through various techniques to identify and validate the specific protein target responsible for that effect.

dot

Caption: A generalized workflow for identifying and validating the molecular target of a novel compound.

Key Experimental Methodologies

-

Affinity-Based Pull-Down: This is a direct approach where the small molecule is chemically modified with a tag (e.g., biotin) or immobilized on a solid support (e.g., agarose beads).[25] This "bait" is incubated with a cell lysate, and any proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry.[25][26]

-

Protocol Outline:

-

Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin).

-

Confirm the tagged compound retains biological activity.

-

Immobilize the tagged compound on streptavidin-coated beads.

-

Incubate the beads with a relevant cell or tissue lysate.

-

Wash away non-specific binders.

-

Elute the specifically bound proteins.

-

Identify eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that a small molecule binding to its target protein can stabilize the protein's structure, making it less susceptible to proteolysis.[26]

-

Protocol Outline:

-

Incubate cell lysate with the compound or a vehicle control.

-

Treat both samples with a limited concentration of a protease (e.g., thermolysin).

-

Stop the digestion and analyze the resulting protein fragments by SDS-PAGE or mass spectrometry.

-

Proteins that are protected from digestion in the compound-treated sample are identified as potential binders.

-

-

-

Thermal Shift Assay (TSA): This technique measures the change in a protein's thermal denaturation temperature upon ligand binding. Binding of a small molecule typically increases the thermal stability of its target protein.[27]

-

Protocol Outline:

-

Mix a purified protein (or lysate) with the compound and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.

-

Gradually increase the temperature while monitoring fluorescence.

-

The temperature at which the protein unfolds (melting temperature, Tm) is determined.

-

An increase in Tm in the presence of the compound indicates a direct binding interaction.

-

-

Conclusion

While this compound remains uncharacterized, its composite structure strongly suggests a high potential for biological activity. The pyrazole core is a proven pharmacophore capable of targeting a multitude of enzymes, particularly kinases, involved in cancer and inflammation. The β-amino acid scaffold offers pharmacokinetic advantages, enhancing the drug-like properties of the molecule. Based on this analysis, the most promising hypothetical therapeutic targets include protein kinases (JAK, BTK), inflammatory enzymes (COX-2), and potentially GPCRs. The experimental workflows outlined in this guide provide a clear path forward for the empirical identification and validation of these potential targets, which will be crucial in determining the ultimate therapeutic utility of this compound.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 12. Sildenafil - Wikipedia [en.wikipedia.org]

- 13. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]

- 15. Ibrutinib - Wikipedia [en.wikipedia.org]

- 16. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 17. targetedonc.com [targetedonc.com]

- 18. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]

- 19. elementsarms.com [elementsarms.com]

- 20. researchgate.net [researchgate.net]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Role of 2-methyl-3-(1H-pyrazol-1-yl)propanoic Acid: A Review of Available Data

Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules often encounter compounds with limited publicly available data. One such molecule is 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, a substituted propanoic acid featuring a pyrazole moiety. Despite its defined chemical structure, a comprehensive understanding of its mechanism of action, molecular targets, and effects on signaling pathways remains elusive based on current scientific literature.

At present, there is a significant lack of published research detailing the specific biological activities of this compound. Searches of prominent scientific databases and chemical repositories have yielded basic chemical and physical properties, but no in-depth studies on its pharmacological effects.

A Landscape of Related Pyrazole-Containing Compounds

While information on the target molecule is scarce, the broader class of pyrazole-containing compounds is well-represented in medicinal chemistry literature, exhibiting a wide range of biological activities. These related molecules, however, are structurally distinct and often significantly more complex. Their mechanisms of action cannot be directly extrapolated to this compound.

For instance, various pyrazole derivatives have been investigated as:

-

Kinase Inhibitors: Complex pyrazole-containing molecules have been designed to target specific kinases involved in cancer cell signaling pathways.

-

Anti-inflammatory Agents: The pyrazole scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Certain pyrazole-benzimidazole hybrids have demonstrated potential as antibacterial and antifungal agents.

It is crucial to emphasize that these activities are associated with more elaborate chemical structures where the pyrazole-propanoic acid moiety, if present, is only a small part of a larger pharmacophore.

The Case of a Structurally Similar Amino Acid

Research on the structurally related, non-proteinogenic amino acid, beta-pyrazol-1-ylalanine, found in plants of the Cucurbitaceae family, has shed some light on the potential metabolic fate of similar structures. Studies in mice have shown that beta-pyrazol-1-ylalanine is largely metabolically inert and is mostly excreted unchanged.[1] This particular amino acid did not demonstrate the same effects on liver enzymes as the parent pyrazole compound, suggesting a different biological profile.[1]

Future Directions and the Path Forward

The absence of data on the mechanism of action for this compound highlights a gap in the current scientific knowledge. For researchers interested in this specific molecule, the logical next step would be to initiate foundational in vitro and in vivo studies.

A potential research workflow to elucidate its biological activity could involve:

Figure 1. A generalized workflow for determining the mechanism of action of a novel compound.

This would begin with broad phenotypic screening across various cell lines to identify any potential biological effects. Should any activity be observed, subsequent target identification and validation studies would be necessary to pinpoint the molecular target(s) and the signaling pathways involved.

Until such studies are conducted and published, any discussion on the mechanism of action of this compound remains speculative. The scientific community awaits further research to unlock the potential biological role of this molecule.

References

In Vitro Efficacy and Mechanistic Analysis of Pyrazole-Propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro methodologies used to evaluate the biological activity of pyrazole-containing compounds, with a focus on derivatives structurally related to 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid. Although direct in vitro studies on this specific molecule are not extensively published, a wealth of data exists for analogous structures, indicating a broad range of potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic activities. This document details the experimental protocols for key in vitro assays, presents quantitative data from relevant studies in a structured format, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the compound class's mechanism of action and to guide future research endeavors.

Introduction to Pyrazole Derivatives in Drug Discovery

The pyrazole ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities. Pyrazole derivatives have been successfully developed into clinically approved drugs for a range of conditions.[1] Their wide-ranging pharmacological effects are attributed to the pyrazole core's ability to act as a bioisostere for other heterocyclic rings and its capacity for diverse chemical modifications.[2]

Published in vitro studies on various pyrazole derivatives have demonstrated a multitude of biological effects, including:

-

Anticancer Activity : Inhibition of cancer cell proliferation and induction of apoptosis.[2][3][4][5][6][7][8]

-

Enzyme Inhibition : Potent inhibition of various enzymes such as cyclooxygenases (COX), Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and α-glucosidase.[2][6][9][10][11][12][13]

-

Anti-inflammatory Effects : Modulation of inflammatory pathways, often linked to COX inhibition.[1][6][14]

-

Antidiabetic Properties : Inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.[2][14]

Given the established bioactivity of this class of compounds, this guide will focus on the in vitro techniques used to characterize these effects.

Quantitative Data Summary: In Vitro Activities of Pyrazole Derivatives

The following tables summarize the in vitro efficacy of various pyrazole derivatives from selected studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrazole Derivatives in Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| Quinolin-2(1H)-one-based pyrazoles | A549 (Lung) | MTT | 3.46 ± 0.6 | [3] |

| Quinolin-2(1H)-one-based pyrazoles | A549 (Lung) | MTT | 4.47 ± 0.3 | [3] |

| Pyrano[2,3-c]pyrazoles | 786-0 (Renal) | MTT | 9.9 ± 1.33 (µg/mL) | [3] |

| Pyrano[2,3-c]pyrazoles | MCF-7 (Breast) | MTT | 31.87 ± 8.22 (µg/mL) | [3] |

| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | MTT | 3.12 | [3] |

| 1,2,3-triazole-pyrazole hybrids | HepG-2 (Liver) | MTT | 12.22 | [8] |

| 1,2,3-triazole-pyrazole hybrids | HCT-116 (Colon) | MTT | 14.16 | [8] |

| 1,2,3-triazole-pyrazole hybrids | MCF-7 (Breast) | MTT | 14.64 | [8] |

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 | Reference |

| Pyrazole-3-propanoic acid derivatives | COX-1 | 0.014 - 2.5 µM | [15] |

| Pyrazole-based Schiff bases | α-Glucosidase | Varies | [14] |

| Pyrazole-based Schiff bases | α-Amylase | Varies | [14] |

| Pyrazole-based Schiff bases | Acetylcholinesterase (AChE) | 62.11 ± 0.04% inhibition | [14] |

| Pyrazole-linked benzenesulfonamides | COX-2 | 38.73 - 61.24 nM | [6] |

| Pyrazole derivatives | Angiotensin Converting Enzyme (ACE) | 0.123 mM | [1] |

| Pyrazole thioether analogs | DapE | 17.9 ± 8.0 µM | [10] |

| Pyridinyl-pyrazole derivatives | CDK2 | 0.45 - 1.5 µM | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the evaluation of pyrazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

96-well flat-bottom plates

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[5]

-

Phosphate-Buffered Saline (PBS)

-

Multi-well plate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][17]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

In Vitro Enzyme Inhibition: α-Glucosidase Assay

This assay is used to evaluate the potential of a compound to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[20]

Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.[20] The enzymatic reaction is monitored by measuring the increase in absorbance at 405 nm due to the formation of pNP. An inhibitor will reduce the rate of this reaction.[20][21]

Materials:

-

96-well microplate

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound

-

Acarbose (positive control)

-

Phosphate buffer (100 mM, pH 6.8)[20]

-

Sodium carbonate (Na₂CO₃) solution (1 M)[20]

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

-

Add Test Compound: Add 10 µL of the test compound solution (at various concentrations) to the sample wells. Add 10 µL of the solvent to the control wells and 10 µL of acarbose solution to the positive control wells.[20]

-

Add Enzyme: Add 20 µL of the α-glucosidase solution (e.g., 0.5 U/mL) to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.[20]

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.[20]

-

Initiate Reaction: Add 20 µL of the pNPG solution (e.g., 5 mM) to all wells to start the reaction.[20]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[20][21]

-

Stop Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[20][21]

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[20][21]

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vitro Tubulin Polymerization Assay

This assay determines the effect of a compound on the assembly of microtubules from tubulin dimers. It is a key assay for identifying potential anticancer agents that target the cytoskeleton.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm.[22] Alternatively, a fluorescent reporter can be used to monitor polymerization.[23][24]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[23]

-

Guanosine triphosphate (GTP)

-

Glycerol

-

Test compound

-

Control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine or nocodazole as a polymerization inhibitor)

-

Temperature-controlled spectrophotometer or plate reader

Procedure (Turbidity-based):

-

Preparation: Thaw all reagents on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: On ice, prepare the tubulin polymerization reaction mixture. A typical 70 µL reaction contains 60 µL of tubulin (e.g., 60 µM) in polymerization buffer with 1 mM GTP, and 10 µL of the test compound diluted in the same buffer.

-

Data Acquisition: Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate in a spectrophotometer set to 37°C.

-

Measurement: Immediately begin monitoring the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.

-

Analysis: Plot absorbance versus time. Compare the polymerization curves of the test compound-treated samples to the control samples to determine if the compound inhibits or enhances tubulin polymerization.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by pyrazole derivatives and a typical experimental workflow.

Signaling Pathways

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and cell survival.[25][26][27][28] Dysregulation of this pathway is implicated in various diseases, including cancer and immune disorders.[27]

Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.

The Epidermal Growth Factor Receptor (EGFR) pathway regulates critical cellular processes such as proliferation, survival, and differentiation.[29][30][31][32] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Caption: The EGFR signaling pathway leading to cellular proliferation and survival.

Experimental Workflow

The following diagram outlines the logical steps involved in performing an MTT cytotoxicity assay.

Caption: Step-by-step workflow for the in vitro MTT cell viability assay.

Conclusion

While direct in vitro data for this compound is limited, the extensive research on structurally similar pyrazole derivatives provides a robust framework for predicting its potential biological activities and for designing a comprehensive in vitro evaluation strategy. The protocols and data presented in this guide offer a solid foundation for researchers to investigate its efficacy in areas such as oncology, inflammation, and metabolic disorders. The detailed methodologies for cytotoxicity, enzyme inhibition, and tubulin polymerization assays, coupled with an understanding of key signaling pathways like JAK-STAT and EGFR, will enable a thorough characterization of this and other novel pyrazole-based compounds.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. tandfonline.com [tandfonline.com]

- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. atcc.org [atcc.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. In vitro α-glucosidase inhibitory assay [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 26. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 29. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sinobiological.com [sinobiological.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

An In-depth Technical Guide to 2-methyl-3-(1H-pyrazol-1-yl)propanoic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid and its structural analogs, a class of compounds with significant potential in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document details the synthesis, biological activities, and potential mechanisms of action of these pyrazole-containing propanoic acid derivatives, with a focus on their role as modulators of key cellular signaling pathways.

Introduction

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse therapeutic applications.[1][2] The structural versatility of the pyrazole nucleus allows for the synthesis of a wide array of analogs with varied pharmacological profiles.[3] Propanoic acid moieties are also prevalent in pharmaceuticals, often enhancing solubility and enabling interactions with biological targets. The combination of these two pharmacophores in this compound and its analogs presents a promising scaffold for the development of novel therapeutics.

This guide will explore the synthetic strategies for accessing these compounds, summarize their known biological activities with a focus on quantitative data, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, we will visualize the key signaling pathways potentially modulated by these compounds, providing a foundation for future research and drug development efforts.

Synthesis of Pyrazole-Propanoic Acid Derivatives

The synthesis of pyrazole-propanoic acid derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on both the pyrazole ring and the propanoic acid chain.

General Synthesis of the Pyrazole Ring

A common and versatile method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5] Another widely used approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[6]

Introduction of the Propanoic Acid Moiety

The propanoic acid side chain can be introduced either before or after the formation of the pyrazole ring. One common strategy involves the Michael addition of a pyrazole to an α,β-unsaturated ester, followed by hydrolysis to the carboxylic acid. For the synthesis of this compound, a suitable starting material would be a methyl methacrylate derivative.

A patent describes a method for synthesizing a related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, which involves a Michael addition of 4-bromo-1H-pyrazole to a substituted acrylate, followed by hydrolysis and decarboxylation. A similar approach could be adapted for the synthesis of the title compound.

Biological Activity and Therapeutic Potential

Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities. While specific data for this compound is limited in publicly available literature, its structural analogs have shown significant activity in several key therapeutic areas.

Kinase Inhibition

A significant area of interest for pyrazole-containing compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

3.1.1. Janus Kinase (JAK) Inhibition